molecular formula C16H12ClNO5 B234539 N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide CAS No. 148459-01-2

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide

Cat. No.: B234539
CAS No.: 148459-01-2
M. Wt: 229.26 g/mol
InChI Key: URRNXXTWNQJRAB-UHFFFAOYSA-N
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Description

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide is an organic compound with the molecular formula C8H10N2O3S. It is known for its unique structure, which includes a benzenecarboximidamide core with a hydroxyl group and a methylsulfonylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with hydroxylamine and a methylsulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under standard laboratory conditions, with appropriate solvents and temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield oxo derivatives, while reduction of the nitro group can yield amines .

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidamide: Lacks the hydroxyl and methylsulfonylamino substituents.

    N-hydroxybenzenecarboximidamide: Lacks the methylsulfonylamino substituent.

    4-(methylsulfonyl)benzenecarboximidamide: Lacks the hydroxyl group

Uniqueness

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide is unique due to the presence of both the hydroxyl group and the methylsulfonylamino substituent, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRNXXTWNQJRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372614
Record name Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148459-01-2
Record name Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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